molecular formula C7H8BrNO B2890922 2-(2-Bromopyridin-4-yl)ethanol CAS No. 1206250-17-0

2-(2-Bromopyridin-4-yl)ethanol

Cat. No.: B2890922
CAS No.: 1206250-17-0
M. Wt: 202.051
InChI Key: KUVLYVLUQDQVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Halogenated Pyridine (B92270) Derivatives in Chemical Sciences

Halogenated pyridine derivatives represent a cornerstone in the vast landscape of heterocyclic chemistry. Their utility is primarily derived from the synergistic interplay between the pyridine core and the halogen substituent, which imparts distinct electronic and reactive properties to the molecule.

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in both natural products and synthetic compounds. vulcanchem.comsmolecule.com Its discovery dates back to 1846 when it was isolated from picoline. chembk.com Structurally similar to benzene (B151609), the nitrogen atom in the pyridine ring significantly alters its properties, making it a weak base and enhancing its water solubility compared to its carbocyclic analogue. chembk.com This nitrogen atom possesses a non-bonding pair of electrons, enabling it to form hydrogen bonds, a critical interaction in biological systems. chembk.com

In medicinal chemistry, the pyridine motif is considered a "privileged structure" due to its presence in a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. chembk.comorganic-chemistry.orgresearchgate.net The incorporation of a pyridine scaffold can improve a drug candidate's metabolic stability, permeability, potency, and binding affinity to target proteins. chembk.comorganic-chemistry.org Its versatility and the relative ease with which it can be functionalized make it an indispensable tool for chemists in drug discovery and materials science. vulcanchem.comsmolecule.com

Bromination, the introduction of a bromine atom into a molecule, is a fundamental transformation in organic synthesis. researchgate.netamazonaws.comresearchgate.net Bromine's reactivity is intermediate between that of chlorine and iodine, making it a versatile halogen for synthetic applications. The presence of a bromine atom on an aromatic ring, such as pyridine, creates a reactive handle for a variety of chemical transformations.

Organobromine compounds are valuable intermediates, primarily because the carbon-bromine (C-Br) bond can be readily cleaved to form new bonds. researchgate.net They are excellent precursors for numerous cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings, which are powerful methods for constructing complex molecules by forming new carbon-carbon bonds. researchgate.netvulcanchem.comacs.org The bromine atom serves as a leaving group in nucleophilic aromatic substitution reactions and can direct metallation to adjacent positions, further enhancing the synthetic utility of the molecule. vulcanchem.comgoogle.com This reactivity makes bromo-substituted heterocycles, like 2-(2-Bromopyridin-4-yl)ethanol, highly valuable building blocks in the synthesis of pharmaceuticals and functional materials. researchgate.net

Importance of Ethanol (B145695) Moieties in Organic Structures

The ethanol moiety (-CH₂CH₂OH) is a primary alcohol functional group that imparts significant properties to an organic molecule. The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. rsc.org This characteristic generally increases the water solubility and boiling point of the parent molecule compared to its non-hydroxylated counterpart. rsc.org

From a reactivity standpoint, the ethanol group is versatile. It can be oxidized to form the corresponding aldehyde or carboxylic acid, providing a pathway to other functional groups. acs.org The hydroxyl group can also be converted into a better leaving group, such as a tosylate, allowing for subsequent nucleophilic substitution reactions. Furthermore, it can undergo esterification or etherification reactions. In the context of drug design and materials science, the ethanol moiety can enhance solubility and provide a key interaction point for binding to biological targets or for the formation of polymeric structures.

Research Trajectory and Emergence of this compound as a Synthetic Intermediate

The emergence of this compound as a synthetic intermediate is a direct consequence of the drive to create complex, functionalized pyridine-based molecules. While specific historical documentation on the initial synthesis of this exact isomer is not extensively published, its utility can be inferred from the development of related compounds and synthetic methodologies. The strategic placement of the bromo and ethanol functionalities makes it a bifunctional building block. The bromine at the 2-position is activated for nucleophilic substitution and is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or other functional groups. organic-chemistry.orgresearchgate.net

Simultaneously, the ethanol group at the 4-position offers a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or coupling to other molecules. Research on analogous compounds, such as 1-(2-Bromopyridin-4-yl)ethanol, highlights synthetic routes like the direct bromination of the corresponding pyridylethanol or the addition of a Grignard reagent to a bromopyridine-carboxaldehyde. vulcanchem.com These established methods provide a logical pathway for the synthesis and subsequent use of this compound in multi-step synthetic campaigns aimed at producing complex target molecules with potential applications in pharmaceuticals and materials science. smolecule.com

Scope and Contributions of Research on this compound and Related Bromopyridine-Ethanol Analogues

Research involving this compound and its isomers primarily focuses on their application as versatile intermediates in organic synthesis. The different positional arrangements of the bromo and ethanol groups on the pyridine ring give rise to a family of analogues with distinct reactivity and synthetic potential. For instance, compounds like 2-(3-Bromopyridin-4-yl)ethanol and 2-(4-Bromopyridin-2-yl)ethanol have been noted as intermediates in various synthetic endeavors. amazonaws.com

The primary contribution of these building blocks lies in their ability to participate in regioselective reactions. The bromine atom's position dictates its susceptibility to displacement or coupling, while the ethanol group provides a secondary point for diversification. This has enabled the synthesis of a wide array of more complex pyridine derivatives. Research has shown that related bromopyridine structures are precursors to compounds with significant biological activity, including kinase inhibitors and antimicrobial agents. vulcanchem.com The development of synthetic methods utilizing these bromopyridine-ethanol analogues continues to be an active area of research, facilitating the construction of novel molecular architectures for various scientific applications.

Data Tables

Physicochemical properties of bromopyridine-ethanol analogues are crucial for their application in synthesis. Below are tables detailing available data for isomers and related compounds. Note that specific data for this compound is not widely available in public literature; the data presented is for closely related isomers and is provided for comparative context.

Table 1: Physicochemical Properties of Bromopyridine Ethanol Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1-(2-Bromopyridin-4-yl)ethanol144481-02-1C₇H₈BrNO202.05Not AvailableNot Available
2-(4-Bromopyridin-2-yl)ethanol98280-12-7C₇H₈BrNO202.05288.11.564
2-(3-Bromopyridin-4-yl)ethanol229184-00-3C₇H₈BrNO202.05Not AvailableNot Available

Data sourced from public chemical databases. vulcanchem.com

Table 2: Compound Identification

Compound NameIUPAC NameCanonical SMILES
This compoundThis compoundC1=CN=C(C=C1CCO)Br
1-(2-Bromopyridin-4-yl)ethanol1-(2-bromopyridin-4-yl)ethanolCC(C1=CN=C(C=C1)Br)O
2-(4-Bromopyridin-2-yl)ethanol2-(4-bromopyridin-2-yl)ethanolC1=CC(=C(N=C1)CCO)Br
2-(3-Bromopyridin-4-yl)ethanol2-(3-bromopyridin-4-yl)ethanolC1=C(C=NC=C1Br)CCO

Identifiers sourced from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVLYVLUQDQVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206250-17-0
Record name 2-(2-bromopyridin-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 2 Bromopyridin 4 Yl Ethanol and Structural Analogues

Direct Synthetic Routes to 2-(2-Bromopyridin-4-yl)ethanol

Direct routes involve the construction of the ethanol (B145695) side chain on a pre-existing 2-bromopyridine (B144113) nucleus. These methods primarily rely on alkylation or the reduction of functionalized precursors.

One conceptual approach involves the alkylation of a suitable 2-bromopyridine derivative. Starting with 2-bromo-4-methylpyridine, a deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic carbanion. This intermediate could then theoretically react with an electrophile such as formaldehyde to introduce the hydroxymethyl group, thereby extending the carbon chain to form the desired ethanol moiety.

This strategy requires careful control of reaction conditions to prevent side reactions. The highly reactive nature of the generated carbanion necessitates low temperatures and an inert atmosphere to ensure selectivity.

A more common and well-documented strategy for synthesizing this compound is through the reduction of a carboxylic acid or ester precursor. The synthesis often begins with 2-(2-bromopyridin-4-yl)acetic acid or its ethyl ester. These precursors can be reduced to the corresponding alcohol using powerful reducing agents.

Lithium aluminium hydride (LiAlH₄) is a standard reagent for this type of transformation, effectively reducing the carbonyl group of the acid or ester to a primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under reflux conditions.

Another approach involves the use of borane complexes, like borane-tetrahydrofuran (BH₃·THF), which offer a milder alternative for the reduction of the carboxylic acid group. These reactions require careful quenching procedures to safely decompose any excess reducing agent.

Table 1: Comparison of Reducing Agents for 2-(2-Bromopyridin-4-yl)acetic acid

Reducing AgentSolventTypical ConditionsAdvantagesDisadvantages
Lithium Aluminium Hydride (LiAlH₄)THF, Diethyl Ether0°C to refluxHigh reactivity, good yieldsHighly reactive with water, requires strict anhydrous conditions
Borane-THF Complex (BH₃·THF)THF0°C to room tempMilder, good selectivityCan be less reactive for some esters

Synthesis of Related Bromopyridine-Ethanol Scaffolds and Derivatives

The synthesis of structural analogs and key precursors provides alternative pathways and access to a wider range of related compounds for further chemical exploration.

An alternative strategy involves introducing the bromine atom at a later stage of the synthesis. This approach would start with a non-brominated pyridine (B92270) precursor, such as 4-pyridineethanol. chemicalbook.comnih.gov The challenge lies in the selective bromination of the pyridine ring at the 2-position without affecting the ethanol side chain.

Direct bromination of pyridine itself is difficult and typically occurs at the 3-position under harsh conditions. researchgate.net To achieve 2-bromination, activation of the pyridine ring is necessary. One common method is the formation of the pyridine N-oxide. The N-oxide can then be treated with a brominating agent like phosphorus oxybromide (POBr₃) to introduce bromine at the 2- and 4-positions. researchgate.net Separating the desired 2-bromo isomer from the 4-bromo byproduct would be a critical step in this pathway. Another approach involves diazotization of 2-aminopyridine followed by bromination. wikipedia.orgchemicalbook.comgoogle.com

Various methods exist to introduce an ethanol or a related two-carbon unit onto a brominated pyridine ring. These often involve modern cross-coupling reactions. For instance, a Suzuki coupling reaction could be employed between a boronic acid or ester derivative of ethanol and 2,4-dibromopyridine. This would require selective reaction at the 4-position, which can be influenced by the choice of catalyst and reaction conditions.

Another possibility is the Sonogashira coupling of 2,4-dibromopyridine with a protected acetylene, such as ethynyltrimethylsilane. Subsequent deprotection and hydration of the alkyne would yield an acetyl group, which could then be reduced to the desired ethanol moiety.

The synthesis of the key precursor, (2-bromo-pyridin-4-yl)-acetic acid ethyl ester, is a critical step for the reduction pathway described in section 2.1.2. A common method to synthesize this ester involves the reaction of 2-bromo-4-methylpyridine with a suitable base and an electrophilic source of the carboxylate group.

For example, 2-bromo-4-methylpyridine can be deprotonated at the methyl group using a strong base like lithium diisopropylamide (LDA) at low temperatures (-70°C). The resulting anion is then quenched with an electrophile like diethyl carbonate. This sequence introduces the ethyl acetate group at the 4-position, yielding the target ester. This reaction provides a high yield of the desired product after purification.

Table 2: Synthesis of (2-bromo-pyridin-4-yl)-acetic acid ethyl ester

Starting MaterialReagentsSolventTemperatureYield
2-Bromo-4-methylpyridine1. LDA2. Diethyl CarbonateTHF-70°CHigh

These varied synthetic strategies highlight the versatility of modern organic chemistry in constructing complex heterocyclic molecules like this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need to access specific structural analogs.

Catalytic Strategies in the Synthesis of Bromopyridine Derivatives

Catalytic strategies are paramount in the synthesis of bromopyridine derivatives, offering efficient and selective pathways to a diverse range of functionalized products. These methods often employ transition metals to facilitate bond formations that would otherwise be challenging. The choice of catalyst, ligands, and reaction conditions can precisely control the outcome of the reaction, enabling the targeted synthesis of complex pyridine-containing molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netmdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. acs.orgacs.org The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org For bromopyridine derivatives, these reactions allow for the introduction of a wide variety of substituents onto the pyridine ring, making them indispensable in modern organic synthesis. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This method is highly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of many boronic acids. mdpi.com

In the context of bromopyridine synthesis, the Suzuki-Miyaura coupling is instrumental for creating aryl-substituted pyridines. For instance, the reaction of a bromopyridine with an arylboronic acid in the presence of a palladium catalyst and a base yields the corresponding arylpyridine. researchgate.net The choice of catalyst, ligands, and base can be optimized to achieve high yields. For example, Pd(PPh₃)₄ used with K₃PO₄ in 1,4-dioxane has been shown to be effective for the arylation of a pyrimidine-substituted bromophenyl ring. mdpi.com

Detailed studies have explored the regioselectivity of Suzuki-Miyaura reactions on poly-brominated pyridines. For example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids can lead to a series of mono-, di-, and tri-arylpyridine derivatives, demonstrating that the order of substitution can be controlled. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridines

Bromopyridine Substrate Boronic Acid Catalyst System Product Yield (%) Reference
5-(4-bromophenyl)-4,6-dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine 60 mdpi.com
3-Bromopyridine (B30812) Potassium phenyltrifluoroborate Pd(OAc)₂ 3-Phenylpyridine High researchgate.net
2-Bromopyridine Phenylboronic acid APC-750@Pd 2-Phenylpyridine Good to Excellent researchgate.net

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which often allows for milder reaction conditions and demonstrates excellent functional group tolerance. orgsyn.orgnih.gov This reaction is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In pyridine chemistry, Negishi coupling is employed to synthesize various substituted pyridines. organic-chemistry.org For example, 2-pyridyl zinc bromide can be coupled with 2-bromopyridine derivatives to produce 2,2'-bipyridines, with yields significantly enhanced by microwave irradiation. mdpi.com The organozinc reagents can be prepared through transmetalation from organolithium compounds or by direct insertion of activated zinc into the corresponding bromopyridine. orgsyn.org The reactivity of halopyridines in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org

Table 2: Conditions for Negishi Coupling of Bromopyridines

Halopyridine Organozinc Reagent Catalyst Key Features Reference
2-Bromopyridine derivatives 2-Pyridyl zinc bromide Pd/Al₂O₃ or Ni/Al₂O₃-SiO₂ Microwave irradiation enhances yield. mdpi.com
Aryl chlorides 2-Heterocyclic organozinc reagents Pd₂(dba)₃ / X-Phos Mild conditions, high yields for 2-aryl-substituted pyridines. organic-chemistry.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and many are commercially available or readily synthesized. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups, although a significant drawback is the high toxicity of the organotin reagents. mdpi.comwikipedia.org

Stille-type cross-coupling procedures are utilized to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which are important as chelating ligands. acs.org The reaction allows for a modular design, enabling the synthesis of mono- and disubstituted bipyridines in high yields. acs.org The stereochemistry of vinyl groups is typically retained throughout the reaction, making it a reliable method for constructing complex molecules. wikipedia.org

Table 3: Stille Coupling Reaction Parameters

Component Description
Catalyst Typically Pd(0) complexes like Pd(PPh₃)₄ or Pd₂(dba)₃. harvard.edu
Ligands Sterically hindered, electron-rich phosphine ligands often accelerate the reaction. harvard.edu
Electrophile (R¹-X) Aryl, vinyl, or acyl halides (Br, I) or triflates. Vinyl chlorides are generally not reactive enough. wikipedia.orglibretexts.org
Nucleophile (R²-SnR₃) Organostannane with aryl, vinyl, or allyl groups. libretexts.org

| Additives | Copper(I) iodide (CuI) can significantly increase the reaction rate. harvard.edu |

Palladium-catalyzed reductive homocoupling is a method for synthesizing symmetrical biaryl compounds from aryl halides. In some protocols, this reaction can be performed in alcohol solutions which act as the reducing agent, eliminating the need for an auxiliary reductant. nih.gov The reaction is stoichiometrically coupled with the oxidation of the solvent alcohol. nih.gov A base is essential for the reaction to proceed, as it neutralizes the acid byproduct. nih.gov

For bromopyridines, this method can be used to form bipyridines. For example, the homocoupling of bromopyridines can be facilitated by a combination of Pd(OAc)₂ and piperazine in DMF at elevated temperatures. mdpi.com While the conditions can be harsh, the operational simplicity makes it a useful synthetic tool. mdpi.com More recent developments have focused on direct reductive cross-coupling, for example, between aryltrimethylammonium salts and aryl bromides using magnesium as the reductant, which avoids the need for pre-formed organometallic reagents. rsc.org

Copper-Catalyzed C-N Bond Formations (e.g., Goldberg Reaction)

Copper-catalyzed reactions are a cornerstone for the formation of carbon-nitrogen (C-N) bonds, providing an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Goldberg reaction, a modification of the Ullmann condensation, involves the copper-catalyzed coupling of an aryl halide with an amide. nih.gov This reaction has been refined over the years to proceed under milder conditions with lower catalyst loadings.

This methodology is particularly effective for the synthesis of N-substituted aminopyridines from bromopyridines. A short and economical synthesis of 2-methylaminopyridine amides (MAPA) from 2-bromopyridine has been developed using a catalytic system formed in situ from CuI and 1,10-phenanthroline. nih.gov This process affords high yields and is scalable. nih.gov The reaction can be adapted into a one-pot synthesis of 2-alkyl(aryl)aminopyridines by using a secondary N-alkyl(aryl)formamide as the starting material, with the intermediate being cleaved in situ. nih.gov

Research has also demonstrated selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines using a copper-catalyzed system with 1,2-diol ligands, showcasing the method's robustness and selectivity. rsc.orgresearchgate.net

Table 4: Goldberg Reaction for Synthesis of 2-Methylaminopyridine Amides (MAPA) from 2-Bromopyridine

Amide Catalyst System Base Solvent Yield (%) Reference
N-Methylformamide (NMF) 1-2 mol% CuI / 1,10-phenanthroline K₂CO₃ / K₃PO₄ Toluene 92 (NMR) nih.govresearchgate.net
N-Methylacetamide 3 mol% CuI / 1,10-phenanthroline K₂CO₃ / K₃PO₄ Toluene 80 (Isolated) nih.govresearchgate.net
N-Methylisobutyramide 3 mol% CuI / 1,10-phenanthroline K₂CO₃ / K₃PO₄ Toluene 86 (Isolated) nih.govresearchgate.net

C-H Bond Activation Methodologies for Pyridine Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in organic synthesis, providing a more atom-economical and straightforward alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.gov In the context of pyridine chemistry, C-H activation allows for the introduction of various functional groups directly onto the pyridine ring. However, achieving site-selectivity (i.e., targeting a specific C-H bond like the one at the C4 position) remains a significant challenge due to the presence of multiple C-H bonds and the coordinating nature of the nitrogen atom. nih.govresearchgate.net

Transition-metal catalysis is the predominant approach for pyridine C-H functionalization, with metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) being widely employed. nih.gov These methods often rely on the use of a directing group, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The nitrogen atom of the pyridine ring itself can act as a directing group, typically favoring functionalization at the C2 position. nih.gov

Overcoming this inherent preference for C2 functionalization to achieve modification at distal positions like C3 or C4 requires innovative strategies. nih.govnih.gov One approach involves the temporary installation of a directing group at a different position on the ring. For instance, amide or carbamate groups have been used to direct borylation to the C3 position. nih.gov For C4 functionalization, strategies might involve the use of pyridine N-oxides or the design of specific ligands that control the regioselectivity of the metal catalyst. researchgate.net

The functionalization can introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups. beilstein-journals.org For the synthesis of a compound like this compound, a C-H activation approach would ideally involve the direct alkylation of the C4 position of 2-bromopyridine with a two-carbon unit. Research has demonstrated that transition metals can catalyze the ortho-alkylation of pyridines with olefins. beilstein-journals.org For example, yttrium and scandium complexes have been shown to be effective for the ortho-alkylation of pyridines with alkenes like ethylene. beilstein-journals.org While this typically targets the C2 position, tailoring the ligand and catalyst system could potentially shift the selectivity to the C4 position, especially on a substrate where the C2 positions are blocked or sterically hindered.

Table 1: Examples of Transition Metal-Catalyzed Pyridine C-H Functionalization

Catalyst System Target Position Type of Functionalization Reference
Rh(III)/Cu(OAc)₂ C3 Heteroarylation beilstein-journals.org
Pd(OAc)₂/Phenanthroline C3 Arylation/Heteroarylation beilstein-journals.org
[Ir(cod)OMe]₂/dtbpy C3 Borylation nih.gov
[RuCl₂(p-cymene)]₂/PPh₃ C4 Arylation nih.gov
Yttrium complexes C2 Alkylation with olefins beilstein-journals.org

Green Chemistry Approaches in Bromopyridine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates to minimize environmental impact and enhance safety and efficiency. mdpi.comnih.gov For the synthesis of bromopyridines, this involves developing methods that reduce waste, avoid hazardous substances, and utilize renewable resources and energy-efficient processes. nih.gov Key strategies include the use of solvent-free reaction conditions and the replacement of traditional volatile organic solvents with more sustainable alternatives. nih.govresearchgate.net

Solvent-Free Synthesis Techniques

Conducting chemical reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste, reduced risk of atmospheric emissions, and simplified product purification. rasayanjournal.co.inijpsjournal.com Several techniques have been developed to facilitate solvent-free synthesis.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijarsct.co.in By directly heating the reaction mixture with microwave irradiation, this method can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating. ijpsjournal.com For instance, the solvent-free, microwave-assisted acetylation of p-aminophenol to produce paracetamol proceeds in just a few minutes with high yield. ijpsjournal.com This approach could be adapted for the bromination of pyridine or the functionalization of a bromopyridine intermediate.

Mechanochemistry , or the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, is another prominent solvent-free technique. ijarsct.co.in By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, reactions can be carried out efficiently without bulk solvent. This method has been successfully applied to the synthesis of N-substituted amines and various heterocyclic compounds. mdpi.com A solvent-free bromination of aromatic compounds has been developed using solid reagents, highlighting the potential of this technique for preparing bromopyridines. researchgate.net

Table 2: Comparison of Solvent-Free Synthesis Techniques

Technique Principle Advantages Potential Application
Microwave-Assisted Synthesis Direct heating of reactants with microwave energy. Rapid reaction times, higher yields, improved energy efficiency. ijpsjournal.com Bromination of pyridine derivatives.
Mechanochemistry (Grinding) Use of mechanical force to induce reactions between solids. Eliminates bulk solvents, high efficiency, applicable to a wide range of reactions. mdpi.comijarsct.co.in Halogenation and functionalization of solid pyridine precursors.
Solid-State Reactions Reactions between solid reactants without any solvent. Reduced waste, simplified workup, potential for unique reactivity. ijarsct.co.in Synthesis of bromopyridine salts or derivatives.

Use of Sustainable Solvents (e.g., Ethanol in Reactions)

When a solvent is necessary, green chemistry principles advocate for the use of sustainable or "green" solvents, which are less toxic, derived from renewable resources, and readily biodegradable. text2fa.ir Water is an ideal green solvent, but its utility can be limited by the poor solubility of many organic compounds. nih.gov

Ethanol is a prime example of a sustainable solvent that is widely used in the chemical industry. text2fa.ir It is derived from renewable feedstocks (e.g., corn, sugarcane) through fermentation, is biodegradable, and has a low toxicity profile. Replacing hazardous organic solvents like chloroform (B151607) or dimethylformamide (DMF) with ethanol can significantly improve the environmental footprint of a chemical process. text2fa.ir In the synthesis of pyridine derivatives, ethanol has been used as a reaction medium for the preparation of chalcones, which are precursors to various heterocyclic compounds. researchgate.net The synthesis of certain bromopyridines has traditionally involved reagents like bromine in sulfuric acid or the use of 2-aminopyridine in a hydrogen bromide solution, which are highly corrosive and hazardous. google.comgoogle.com Developing synthetic routes that can be performed in greener solvents like ethanol would represent a significant advancement.

Other classes of green solvents include ionic liquids, deep eutectic solvents (DES), and supercritical fluids (e.g., scCO₂), each offering unique properties that can be exploited to create more sustainable chemical processes. ijarsct.co.intext2fa.ir The selection of a solvent is a critical aspect of process design, and a shift towards these greener alternatives is essential for the future of sustainable chemical manufacturing. text2fa.ir

Chemical Reactivity and Transformation Studies of 2 2 Bromopyridin 4 Yl Ethanol

Reactions at the Bromine Substituent (2-Position of Pyridine (B92270) Ring)

The bromine atom at the 2-position of the pyridine ring is activated towards substitution due to the electron-withdrawing nature of the ring nitrogen. This polarity facilitates both nucleophilic substitution and modern cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon atom bonded to the bromine in 2-bromopyridine (B144113) derivatives is electrophilic, making it susceptible to attack by a variety of nucleophiles. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the nucleophile adds to the carbon bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. pearson.com Aromaticity is subsequently restored upon the expulsion of the bromide leaving group. pearson.com

This reactivity allows for the displacement of the bromine atom by a range of nucleophiles, including amines, alkoxides, and carbanions. For instance, the reaction of 2-bromopyridine with sodium amide (NaNH₂) is a well-established method for producing 2-aminopyridine. pearson.com Similarly, other nitrogen, oxygen, and carbon-based nucleophiles can be employed to introduce new functional groups at the 2-position.

NucleophileReagentProductTypical ConditionsReference
AmideSodium Amide (NaNH₂)2-Amino-4-(2-hydroxyethyl)pyridineLiquid Ammonia pearson.com
PiperazinePiperazine2-(4-(Piperazin-1-yl)pyridin-2-yl)ethanolEthanol (B145695), Base (e.g., KOH), Reflux
Hydroxide (B78521)Potassium Hydroxide (KOH)4-(2-Hydroxyethyl)pyridin-2(1H)-oneHigh Temperature, Water

Electrophilic Aromatic Substitutions (where applicable)

Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles through a strong negative inductive effect. uoanbar.edu.iqgcwgandhinagar.com Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) cation. uoanbar.edu.iqgcwgandhinagar.com This positive charge further deactivates the ring, making it highly resistant to electrophilic attack, similar to a nitrobenzene (B124822) derivative. uoanbar.edu.iq

Reactions such as Friedel-Crafts alkylation and acylation are typically unsuccessful with pyridine substrates because the Lewis acid catalyst coordinates with the nitrogen lone pair, leading to severe deactivation. slideshare.netlibretexts.org While some electrophilic substitutions like nitration and sulfonation can be forced under very vigorous conditions, they tend to occur at the 3- or 5-positions. libretexts.orgvulcanchem.comvulcanchem.comvaia.com Given that the target molecule is already substituted at the 2- and 4-positions, further electrophilic substitution on the pyridine ring is not a common or synthetically useful transformation.

Cross-Coupling for Further Functionalization

The bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile and efficient route to complex pyridine derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new C-C bonds by coupling the 2-bromopyridine core with various organoboron compounds, typically aryl or vinyl boronic acids or esters. rsc.org The reaction generally proceeds in the presence of a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and a base. rsc.org

Carbonylative Cross-Coupling: A variation of the Suzuki coupling involves the introduction of a carbonyl group by carrying out the reaction under an atmosphere of carbon monoxide. This carbonylative Suzuki cross-coupling of 2-bromopyridine with boronic acids yields unsymmetrical aryl-pyridyl ketones. researchgate.net

Ullmann-Type Coupling: Copper-catalyzed C-N cross-coupling reactions are effective for forming bonds between the 2-position of the pyridine ring and nitrogen-based nucleophiles, such as carbazoles or other amines. acs.org

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic AcidPd(OAc)₂ / Base (e.g., K₂CO₃)2-Arylpyridine rsc.org
Carbonylative SuzukiArylboronic AcidPd-NHC complex / CO2-Aroylpyridine researchgate.net
Stille CouplingOrganostannane (e.g., 2-(tributylstannyl)pyridine)Pd(PPh₃)₄2,2'-Bipyridine rsc.org
Ullmann C-N CouplingCarbazoleCuCl / Ligand / BaseN-(Pyridin-2-yl)carbazole

Transformations of the Ethanol Moiety

The primary alcohol of the ethanol side chain offers a secondary site for a variety of chemical transformations, independent of the pyridine ring's reactivity.

Oxidation Reactions

The primary alcohol group can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.com

Oxidation to Aldehydes: The use of mild or controlled oxidizing agents allows for the conversion to stop at the aldehyde stage, yielding 2-(2-Bromopyridin-4-yl)acetaldehyde. Reagents suitable for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation. masterorganicchemistry.comwikipedia.org

Oxidation to Carboxylic Acids: Employing strong oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-(2-Bromopyridin-4-yl)acetic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comucr.edu

Desired ProductOxidizing AgentClassificationReference
AldehydePyridinium chlorochromate (PCC)Mild masterorganicchemistry.com
AldehydeSO₃·Pyridine complex (Parikh-Doering)Mild wikipedia.org
Carboxylic AcidPotassium permanganate (KMnO₄)Strong masterorganicchemistry.comucr.edu
Carboxylic AcidChromic Acid (H₂CrO₄)Strong masterorganicchemistry.com

Esterification and Etherification Reactions

The hydroxyl group of the ethanol moiety readily undergoes standard reactions for alcohols, such as esterification and etherification, to produce a variety of derivatives.

Esterification: Esters can be synthesized through several methods. The Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis, typically at elevated temperatures. operachem.com A more reactive approach involves treating the alcohol with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine to scavenge the acidic byproduct. operachem.comlibretexts.org Milder, modern conditions such as the Steglich esterification, using a coupling agent like DCC and a catalyst like DMAP, are also effective. rsc.org

Etherification: Ethers can be formed via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Regioselective etherification of similar pyridoxine (B80251) derivatives has also been reported under catalyst-free thermal conditions. nih.gov

Reaction TypeReagentsProduct TypeReference
Fischer EsterificationCarboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄)Ester operachem.com
AcylationAcyl Chloride (R-COCl), PyridineEster libretexts.org
Williamson Ether Synthesis1) Strong Base (e.g., NaH), 2) Alkyl Halide (R-X)Ether

Dehydration Reactions

The ethanol side chain of 2-(2-Bromopyridin-4-yl)ethanol can undergo dehydration to form the corresponding vinyl derivative, 2-bromo-4-vinylpyridine. This transformation is analogous to the dehydration of 2-pyridine ethanol, which can be achieved by treating the alcohol with a strong alkali solution at elevated temperatures. The process often involves the simultaneous steam distillation of the resulting vinyl pyridine product. google.com

Studies on related pyridine ethanol derivatives indicate that the reaction temperature is a critical parameter. While hydroxyalkylation reactions are typically conducted between 100-140°C to suppress the formation of vinyl derivatives, higher temperatures (e.g., up to 180°C) would favor the dehydration side reaction. uoanbar.edu.iq For the dehydration of this compound, a proposed method involves adding an aqueous solution of the alcohol to a hot, concentrated solution of a strong base like sodium hydroxide.

Table 1: Dehydration of Pyridyl Ethanol Derivatives

ReactantConditionsProductYieldReference
2-Pyridine ethanol50% aq. NaOH, 150-160°C, simultaneous steam distillation2-Vinyl pyridine>95% google.com
This compoundStrong base (e.g., NaOH), elevated temperature (>140°C)2-Bromo-4-vinylpyridine(Predicted) uoanbar.edu.iq

Reactivity of the Pyridine Ring System

The reactivity of the 2-bromopyridine core in the title compound is multifaceted, involving potential reduction of the aromatic ring, isomerization of the halogen substituent, and participation in radical-based transformations.

The pyridine ring is more readily reduced than a benzene (B151609) ring. researchgate.net The complete hydrogenation of the pyridine nucleus in this compound to yield the corresponding piperidine (B6355638) derivative is a challenging but feasible transformation. Catalytic hydrogenation of substituted pyridines often requires harsh conditions due to the aromatic stability of the ring. wikipedia.org

Effective reduction to a piperidine can be achieved using a platinum(IV) oxide (PtO₂) catalyst in a protic solvent like glacial acetic acid under high pressures of hydrogen gas (50-70 bar). wikipedia.org Such methods have been successfully applied to various hydroxyalkyl-substituted bromopyridines. wikipedia.org An alternative approach involves activating the pyridine ring by N-alkylation to form a pyridinium salt. These salts are significantly more susceptible to reduction. liv.ac.uk For instance, pyridinium salts can be efficiently reduced to piperidines or tetrahydropyridines via rhodium-catalyzed transfer hydrogenation using a formic acid-triethylamine azeotrope under mild conditions (e.g., 40°C). It is important to note that under certain conditions, selective reduction of other functional groups can be achieved without affecting the bromopyridine core. For example, a nitro group on a bromopyridine can be selectively reduced to an amine using a Pd/C catalyst and H₂ gas, leaving the pyridine ring and the carbon-bromine bond intact. nih.gov

Table 2: Conditions for Pyridine Ring Reduction

Catalyst SystemHydrogen SourceKey ConditionsProduct TypeReference
PtO₂H₂ gas50-70 bar, glacial acetic acidPiperidine wikipedia.org
[Cp*RhCl₂]₂ / IodideHCOOH-NEt₃40°CPiperidine or Tetrahydropyridine
LiAlH₄-Milder conditionsDihydropyridine mixture liv.ac.uk
Na / Ethanol--Piperidine researchgate.net

Isomerization Processes (e.g., Aryl Halide Isomerization)

Aryl halide isomerization, often termed the "halogen dance," is a known process for halogenated pyridines under basic conditions. smolecule.com This rearrangement has been extensively studied for 3-bromopyridines, which can be isomerized to 4-bromopyridines using a strong, non-nucleophilic base like P₄-t-Bu or hydroxide bases such as KOH with a crown ether. wikipedia.orgsmolecule.comrsc.orgjst.go.jp

The mechanism is believed to proceed through a 3,4-pyridyne intermediate. wikipedia.orgsmolecule.comjst.go.jp The base deprotonates the C4 position of the 3-bromopyridine (B30812) to form a pyridyl anion, which then eliminates the bromide ion to form the highly reactive 3,4-pyridyne. Subsequent re-addition of a bromide ion (present from the starting material or added as a salt) can occur at either C3 or C4, leading to an equilibrium between the 3-bromo and 4-bromo isomers. smolecule.com This tandem isomerization-substitution strategy is synthetically useful because 4-halopyridines are typically more reactive towards nucleophilic aromatic substitution (SNAr) than their 3-halo counterparts. smolecule.comrsc.org

While this process is well-documented for the 3- to 4-position isomerization, the isomerization of 2-bromopyridines is less common. Studies on related systems, like 2-bromobenzotrifluoride, show that P₄-t-Bu can catalyze isomerization to all possible regioisomers. smolecule.com However, the mechanism may differ from the pyridyne pathway and could involve intermolecular halogen transfer, a process typically observed in polyhalogenated arenes. smolecule.com

The carbon-bromine bond in this compound serves as an effective handle for generating a pyridyl radical, which can then participate in various C-C bond-forming reactions. The formation of the pyridyl radical can be initiated through several methods.

One approach involves the photolysis of bromopyridines with ultraviolet light, which causes homolytic cleavage of the C-Br bond. A more controlled method utilizes purple light (405 nm) to promote a radical coupling reaction between 2-bromopyridines and Grignard reagents without the need for a transition metal catalyst. nih.gov This process is driven by a single electron transfer (SET) from the Grignard reagent to the bromopyridine. nih.gov

Furthermore, photoredox catalysis provides a powerful tool for generating pyridyl radicals under mild conditions. An iridium-based photocatalyst can selectively reduce the halopyridine to generate the corresponding radical, which then engages in anti-Markovnikov addition to various alkene substrates. smolecule.com Interestingly, the reaction medium can dictate the chemoselectivity of the subsequent radical addition. In a hydrogen-bond-donating solvent like trifluoroethanol (TFE), the pyridyl radical behaves as an electrophilic species and preferentially reacts with electron-rich olefins. In contrast, in aqueous DMSO, the radical exhibits more nucleophilic character and selectively engages with electron-poor Michael acceptors. smolecule.com

Mechanistic Investigations of Key Transformations

Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and expanding their synthetic utility. Electron transfer processes are central to many of the transformations involving the 2-bromopyridine moiety.

The generation of pyridyl radicals from 2-bromopyridine precursors often involves an initial electron transfer event. The specific nature of this transfer has been the subject of detailed mechanistic studies.

In the purple light-promoted coupling with Grignard reagents, experimental evidence points to a Single Electron Transfer (SET) mechanism. The purple light excites the system, stimulating the transfer of a single electron from the electron-rich Grignard reagent to the electron-deficient 2-bromopyridine, generating a pyridyl radical and a Grignard-derived radical cation. nih.gov

In photoredox-catalyzed reactions, particularly in protic solvents like TFE, the pathway is more complex. The direct reduction of 2-bromopyridine can be thermodynamically challenging for some common photocatalysts. smolecule.com Mechanistic and computational studies support a Proton-Coupled Electron Transfer (PCET) pathway. In this mechanism, protonation of the pyridine nitrogen by the solvent significantly lowers the reduction potential of the C-Br bond, bringing it within the range of the excited photocatalyst. smolecule.com The electron transfer then occurs concurrently with or immediately after protonation, followed by rapid cleavage of the C-Br bond to release the pyridyl radical. This PCET mechanism explains the enhanced reactivity and unique selectivity observed in hydrogen-bond-donating solvents. smolecule.com

Proton-Coupled Electron Transfer (PCET) Mechanisms in Halopyridines

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism involving the concerted or stepwise transfer of a proton and an electron. wikipedia.orgnih.gov This process is crucial in a variety of chemical and biological systems, including photosynthesis and respiration. wikipedia.orgnih.gov In a PCET reaction, the electron and proton can transfer sequentially (ET/PT or PT/ET) or in a single concerted step (EPT or CPET). wikipedia.orgnih.gov The distinction is important, as concerted pathways can often overcome the high thermodynamic barriers associated with initial electron or proton transfer steps alone. wikipedia.org

The study of PCET in halopyridines, such as 2-bromopyridine derivatives, is an active area of research, particularly in the context of photoredox catalysis. The reduction of halopyridines can be initiated by a single-electron transfer, but the high reduction potentials of many halopyridines make direct electron transfer challenging. Protonation of the pyridine nitrogen makes the molecule easier to reduce, and it is proposed that a proton-coupled electron transfer (PCET) mechanism is often at play. nih.gov

A notable example is the photoredox alkylation of halopyridines. nih.gov Mechanistic studies, combining computational and experimental data, support a pathway involving a proton-coupled electron transfer from a proton source (like trifluoroethanol, TFE) to the halopyridine substrate. nih.gov This is followed by a rapid cleavage of the carbon-halogen bond to generate a pyridyl radical. nih.gov This pyridyl radical can then engage in further reactions, such as addition to alkenes. nih.gov

The efficiency and mechanism of PCET can be influenced by several factors, including the nature of the proton donor and the surrounding medium. nih.gov In some systems, a relayed PCET strategy has been employed to functionalize alcohols, where a simple phenyl group can facilitate the process under neutral conditions. researchgate.net The use of substituted pyridine bases has also been shown to tune the PCET mechanism, for instance, in the oxidation of phenols. rsc.org Steric hindrance in the pyridine base can increase the reorganization energy for a concerted PCET, favoring a stepwise, electron-first mechanism. rsc.org

While direct experimental studies on the PCET of this compound are not extensively documented, the principles derived from related halopyridine systems provide a strong framework for understanding its potential reactivity under reductive conditions, especially in the presence of a proton source. The ethanol group itself could potentially act as an intramolecular proton source in certain contexts, further influencing the PCET pathway.

Catalytic Reaction Mechanisms

The 2-bromopyridine moiety in this compound is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules. The bromine atom at the 2-position is a reactive site for oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle.

Several types of catalytic cross-coupling reactions are applicable to 2-bromopyridine derivatives:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-bromopyridine with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netresearchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The regioselectivity of Suzuki reactions with dihalopyridines, such as 2,4-dibromopyridine, has been studied, showing a preference for reaction at the 2-position. researchgate.net A variety of palladium catalysts and ligands can be employed, and conditions can be optimized for specific substrates. researchgate.netrsc.orgresearchgate.net

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. scirp.org 2-Bromopyridine derivatives can be effectively coupled with various terminal alkynes to produce 2-alkynylpyridines. scirp.org The proposed mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex that has undergone oxidative addition with the bromopyridine.

Ullmann Condensation: This copper-catalyzed reaction is used to form carbon-nitrogen or carbon-oxygen bonds. A modern variation of this is the Ullmann-type C-N cross-coupling of 2-bromopyridines with carbazoles, catalyzed by copper(I) chloride with a ligand such as 1-methyl-imidazole. nih.govacs.org These reactions are valuable for synthesizing N-heteroarylcarbazoles, which have applications in materials science. nih.govacs.org

Other Cross-Coupling Reactions: The reactivity of the C-Br bond in 2-bromopyridines allows for participation in other catalytic transformations. For instance, copper-catalyzed cross-coupling with alkylboranes has been demonstrated. rsc.org Furthermore, ruthenium-catalyzed N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology showcases the broader utility of catalytic transformations involving pyridine derivatives, where the alcohol substrate is temporarily oxidized to an aldehyde. acs.org

The specific catalytic reactions of this compound would be influenced by the presence of the ethanol group. Under certain conditions, the hydroxyl group might require protection to prevent side reactions or it could potentially coordinate with the metal catalyst, influencing its activity and selectivity.

Below is a table summarizing some of the catalytic cross-coupling reactions applicable to 2-bromopyridine derivatives.

Reaction NameCatalyst System (Example)Coupling PartnersProduct Type
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / BaseAryl/Vinyl Boronic Acid2-Aryl/Vinyl Pyridine
Sonogashira Coupling Pd(CF₃COO)₂ / PPh₃ / CuITerminal Alkyne2-Alkynyl Pyridine
Ullmann Condensation CuCl / LigandAmine/Alcohol2-Amino/Alkoxy Pyridine
Carbonylative Suzuki Coupling Pd/NHC ComplexArylboronic Acid, COAryl(pyridin-2-yl)methanone
Copper-Catalyzed Borane Coupling Cy₃PCuClAlkyl/Arylborane2-Alkyl/Aryl Pyridine

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-(2-Bromopyridin-4-yl)ethanol, offering precise insights into the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain.

The aromatic region of the spectrum displays signals for the three protons on the pyridine ring. Their specific chemical shifts and coupling patterns are dictated by their position relative to the bromine atom and the ethanol substituent. The ethanol group gives rise to characteristic signals for the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons. The chemical shifts (δ) are measured in parts per million (ppm) and provide clues about the electronic environment of each proton.

A representative ¹H NMR data set for a related compound, 1-(2-Bromopyridin-4-yl)ethanol, shows signals for the pyridine protons in the range of δ 7.2-8.7 ppm, while the ethanol group protons resonate at lower chemical shifts. vulcanchem.com For instance, in a similar structure, the pyridine protons appear as a doublet around δ 8.1 ppm and a singlet at δ 7.9 ppm. vulcanchem.com

Interactive Data Table: Representative ¹H NMR Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Pyridine H 7.2 - 8.7 m
-CH₂- (ethanol) ~3.45 t
-OH (ethanol) ~1.50 s (broad)

Note: Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum displays a signal for each unique carbon atom in this compound.

The chemical shifts of the carbon atoms in the pyridine ring are typically observed in the downfield region of the spectrum (δ 120-150 ppm), influenced by the electronegativity of the nitrogen atom and the bromine substituent. The carbon atom bonded to the bromine (C-Br) usually appears at a distinct chemical shift. vulcanchem.com The carbons of the ethanol side chain resonate at higher field (upfield) compared to the aromatic carbons.

For a similar compound, 1-(2-bromopyridin-4-yl)ethanol, the pyridine carbons resonate between δ 122–150 ppm, with the carbon attached to the bromine atom appearing around δ 128 ppm. vulcanchem.com The carbon atoms of the ethanol group would be expected in the δ 60-70 ppm range for the carbon bearing the hydroxyl group and at a higher field for the other methylene carbon.

Interactive Data Table: Representative ¹³C NMR Data

Carbon Assignment Chemical Shift (δ, ppm)
Pyridine C-Br ~128
Pyridine C 122 - 150
-CH₂OH (ethanol) 60 - 70
-CH₂- (ethanol) 30 - 40

Note: Data is representative and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com This is invaluable for tracing the connectivity within the ethanol side chain and for assigning adjacent protons on the pyridine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments. emerypharma.comcolumbia.edu

Together, these 2D NMR methods provide a comprehensive and detailed map of the molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and the vibrational modes of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. derpharmachemica.com C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethanol chain typically appear in the 3100-2850 cm⁻¹ region. rsc.org The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ range. rsc.org The C-O stretching vibration of the ethanol group usually gives a strong band around 1050 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Vibrational Mode Wavenumber (cm⁻¹)
O-H stretch (alcohol) 3400 - 3200 (broad)
C-H stretch (aromatic & aliphatic) 3100 - 2850
C=C, C=N stretch (pyridine) 1600 - 1400
C-O stretch (alcohol) ~1050
C-Br stretch < 700

Note: Values are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. iris-eng.com While some vibrational modes may be weak or inactive in FT-IR, they can be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide further confirmation of the structural features. The symmetric stretching of the pyridine ring often gives a strong Raman signal. The C-C skeletal vibrations of the ethanol chain are also typically observable. researchgate.net For instance, the C-C symmetric stretching in ethanol gives a strong band around 880 cm⁻¹. researchgate.net The C-H stretching vibrations also produce strong peaks in the Raman spectrum. researchgate.net Raman spectroscopy can be particularly useful for studying samples in aqueous solutions. jascoinc.com

Interactive Data Table: Expected Raman Shifts

Vibrational Mode Raman Shift (cm⁻¹)
C-H stretch 2800 - 3000
Pyridine ring breathing ~1000
C-C stretch (ethanol) ~880

Note: Values are approximate and based on related structures.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and fragmentation pattern of a compound, offering critical insights into its structure.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture prior to their mass analysis. For alcohol metabolites, LC-MS provides a sensitive and specific method for quantification. ki.se In the analysis of compounds like this compound, a reversed-phase column, such as a C18 or a more polar-embedded phase like RP-Amide for better retention of polar compounds, is often employed. rsc.orgsigmaaldrich.com

The mobile phase typically consists of an aqueous component, often with a modifier like formic acid or ammonium (B1175870) acetate, and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of the target compound from any impurities or starting materials. chromatographyonline.com The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, is typically operated in positive electrospray ionization (ESI) mode, which would protonate the pyridine nitrogen, yielding the [M+H]⁺ ion.

Table 1: Illustrative LC-MS Parameters for Analysis of Pyridine Derivatives

ParameterValueSource
Column Ascentis® Express RP-Amide, 10 cm x 2.1 mm, 2.7 µm sigmaaldrich.com
Mobile Phase A 10 mM Ammonium Acetate, pH 7.6 in Water chromatographyonline.com
Mobile Phase B 50:50 Methanol/Acetonitrile chromatographyonline.com
Flow Rate 0.4 - 0.5 mL/min sigmaaldrich.comchromatographyonline.com
Column Temperature 25 - 35 °C sigmaaldrich.comchromatographyonline.com
Injection Volume 2 - 10 µL sigmaaldrich.comchromatographyonline.com
Ionization Mode ESI Positive massbank.eu

This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound. Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy, typically to four or more decimal places. rsc.orgdocbrown.info For this compound (C₇H₈BrNO), the theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated with high precision. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, with two peaks of similar intensity separated by approximately 2 m/z units (M⁺ and M+2⁺). neu.edu.tr HRMS can confirm this pattern and the exact masses of these isotopic peaks, providing strong evidence for the presence of a single bromine atom in the molecule.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular fingerprint. For this compound, fragmentation is expected to occur at the weakest bonds. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common fragmentation pathway for alcohols. libretexts.org This would lead to the loss of a CH₂OH radical. Another likely fragmentation involves the cleavage of the bond between the ethyl group and the pyridine ring. The study of fragmentation mechanisms, sometimes aided by tandem mass spectrometry (MS/MS) where selected ions are further fragmented, allows for detailed structural elucidation. dtic.mil For instance, in the MS2 spectrum of the related compound 2-(Pyridin-4-yl)ethanol, prominent peaks corresponding to the loss of water and other fragments are observed, which helps in piecing together the molecular structure. massbank.eu

Table 2: Predicted Fragmentation Ions for this compound

IonDescription
[C₇H₈BrNO]⁺ Molecular Ion
[C₆H₆BrN]⁺ Loss of the ethanol side chain
[C₅H₄N]⁺ Loss of bromine and the ethanol side chain
[C₇H₇BrO]⁺ Loss of a hydrogen radical

This table is predictive and based on common fragmentation patterns of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorption bands. science-softcon.de Typically, π → π* transitions of the aromatic ring are observed at shorter wavelengths, while n → π* transitions involving the non-bonding electrons on the nitrogen atom may appear at longer wavelengths, though often with lower intensity. researchgate.net The absorption spectrum is usually recorded in a solvent like ethanol or methanol. researchgate.net The positions and intensities of the absorption maxima (λmax) can be influenced by the substituents on the pyridine ring. isca.me For instance, the presence of the bromo and ethanol groups will shift the absorption bands compared to unsubstituted pyridine.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. isca.me The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₇H₈BrNO) to verify the compound's empirical formula and purity. americanelements.com This technique serves as a fundamental check of the compound's composition.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.011784.07741.61%
HydrogenH1.00888.0643.99%
BromineBr79.904179.90439.54%
NitrogenN14.007114.0076.93%
OxygenO15.999115.9997.92%
Total 202.051 100.00%

Computational and Theoretical Investigations of 2 2 Bromopyridin 4 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely employed for its excellent balance of accuracy and computational cost in predicting molecular properties. tandfonline.com For derivatives of pyridine (B92270), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in determining molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a flexible molecule like 2-(2-Bromopyridin-4-yl)ethanol, which has a rotatable ethanol (B145695) side chain, conformational analysis is performed to identify different stable conformers and their relative energies. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative calculated via DFT (Note: This data is representative of typical DFT outputs for related structures, as specific experimental data for the title compound is not available).

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C-C (ring)1.390 - 1.398
C-N (ring)1.335 - 1.342
C-C (side chain)1.518
C-O (side chain)1.429C-C-O: 111.5
Pyridine Ring118.5 - 121.0
C-C-C-N~0.0
C4-C-C-O~-75.0

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For pyridine derivatives, the presence of an electron-withdrawing bromine atom is expected to lower the energy of the LUMO, while the ethanol group may have a modest effect on the HOMO. DFT calculations for similar brominated pyridines show that the HOMO is typically distributed over the pyridine ring, while the LUMO is also localized on the ring, particularly influenced by the electronegative bromine atom. mdpi.com The analysis of Mulliken atomic charges reveals the charge distribution across the molecule, identifying electrophilic (positive charge) and nucleophilic (negative charge) centers, which is key to predicting reactivity. ajrcps.com

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are illustrative, based on calculations for analogous bromopyridine compounds). mdpi.com

ParameterValue (eV)
EHOMO-6.88
ELUMO-1.48
Energy Gap (ΔE)5.40
Chemical Potential (µ)-4.18
Chemical Hardness (η)2.70
Electrophilicity Index (ω)3.24

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.org These calculations are a powerful tool for confirming the structure of a synthesized compound. researchgate.net

For complex molecules, the calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net In the case of this compound, key vibrational modes would include the C-Br stretching, pyridine ring vibrations, and the C-O and O-H stretching of the ethanol group. ajrcps.com The O-H stretching frequency is particularly sensitive to hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Calculated chemical shifts are compared with experimental data to aid in signal assignment and structure verification. tandfonline.com

The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. libretexts.org For this compound, calculations would predict the shifts for the aromatic protons on the pyridine ring, which are influenced by the bromo-substituent, and the methylene (B1212753) (CH₂) protons of the ethanol group. libretexts.org The accuracy of these predictions depends on the level of theory, basis set, and consideration of solvent effects. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Related Pyridine Derivative (Note: This table demonstrates the typical correlation achieved between theoretical predictions and experimental results). tandfonline.com

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C2 (with Br)142.1141.5
C3122.5121.9
C4 (with CH₂CH₂OH)151.3150.8
C5121.8121.2
C6149.5149.0
CH₂ (alpha)62.461.8
CH₂ (beta)38.738.1

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. It allows for the investigation of reaction pathways, identification of intermediates, and characterization of transition states.

Transition State Analysis and Reaction Pathways

To understand how a reaction proceeds, computational chemists map the potential energy surface that connects reactants to products. The highest point on the minimum energy path is the transition state (TS), which is a critical saddle point on the energy landscape. mdpi.com By locating and characterizing the TS, one can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. mdpi.com

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or oxidation of the alcohol, DFT calculations can be used to model the entire reaction coordinate. For instance, in a Suzuki coupling reaction, a common transformation for bromopyridines, computational studies can elucidate the mechanism involving oxidative addition, transmetallation, and reductive elimination steps. bohrium.com This analysis helps in understanding regioselectivity and optimizing reaction conditions. researchgate.net

Energy Profiles of Chemical Transformations

Computational chemistry provides critical insights into the mechanisms of chemical reactions by mapping their energy profiles. An energy profile plots the change in potential energy as reactants are converted into products, highlighting the transition states and any intermediates along the reaction pathway. For a molecule like this compound, these studies are essential for understanding its reactivity, particularly in processes such as nucleophilic substitution or metal-catalyzed cross-coupling reactions.

A key transformation for this compound involves the activation and subsequent reaction of the Carbon-Bromine (C-Br) bond. For instance, in a palladium-catalyzed cross-coupling reaction, the process would typically begin with the oxidative addition of the C-Br bond to a Pd(0) catalyst. Theoretical studies on similar bromopyridine derivatives have elucidated the energetics of such steps. researchgate.net The energy profile for this process would show the initial energy of the reactants (this compound and the catalyst), followed by a rise to an activation energy peak representing the transition state (TS) for the C-Br bond cleavage. chemguide.co.uk Following the transition state, the energy would decrease to a local minimum, representing a stable palladacycle intermediate. researchgate.net

Table 1: Illustrative Energy Profile Data for a Hypothetical C-Br Bond Activation

Reaction Coordinate StepDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Pd(0)L20
Transition State 1 (TS1)Oxidative addition of C-Br bond to Pd center+15.2
IntermediatePalladium(II)-pyridyl complex-5.8
Transition State 2 (TS2)Transmetalation with coupling partner+12.5
ProductsCoupled product + Pd(0)L2-25.0

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of a reaction energy profile.

Intermolecular Interaction Studies

Hydrogen Bonding Networks

The structure of this compound contains functional groups capable of participating in significant hydrogen bonding. The primary hydroxyl (-OH) group of the ethanol side chain can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom's lone pairs). researchgate.net Additionally, the nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent hydrogen bond acceptor. rsc.org

These features allow the molecule to form extensive hydrogen-bonded networks, both in the solid state with other molecules of its kind and in protic solvents like ethanol or water. rsc.orgnih.gov In the solid state, one can expect to find head-to-tail chains or dimeric structures where the hydroxyl group of one molecule donates a hydrogen to the pyridine nitrogen of another. Computational studies on similar systems, such as N,N'-dipyridyl urea (B33335) compounds, have shown that exposed hydrogen-bond donors and acceptors are conducive to forming fascinating network structures. rsc.org The ability of ethanol to form three-dimensional hydrogen-bonded networks is well-documented, and the presence of the ethanol moiety in the title compound suggests it would integrate into such networks, influencing its solubility and bulk properties. nih.gov

π-π Stacking Interactions

The pyridine ring in this compound is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions are crucial for understanding the molecule's crystal packing, its aggregation in solution, and its potential binding to biological targets. The pyridine ring is generally considered electron-deficient, a characteristic enhanced by the electron-withdrawing bromine atom.

This electron-deficient nature facilitates favorable π-π stacking with electron-rich aromatic rings. Crystallographic studies of related bromopyridine derivatives have confirmed the presence of π-π stacking interactions between pyridyl and benzene (B151609) rings in adjacent molecules, contributing to the stability of the crystal lattice. nih.gov In such arrangements, the rings typically adopt a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. Computational studies on other pyridine derivatives have also highlighted the key role of intermolecular π-π interactions in their aggregate structures. beilstein-journals.org

Table 2: Types of Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsDescription
Hydrogen Bonding (Donor)-OH groupDonates a proton to an acceptor like a pyridine nitrogen or solvent oxygen.
Hydrogen Bonding (Acceptor)-OH oxygen, Pyridine NitrogenAccepts a proton from a donor like another -OH group.
π-π StackingPyridine RingInteracts with adjacent aromatic rings through non-covalent orbital overlap.
Halogen BondingBromine AtomThe electropositive σ-hole on the bromine can interact with a nucleophile (e.g., lone pair on N or O).

Prediction of Reactivity and Selectivity

Fukui Functions and Electrophilic/Nucleophilic Sites

Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. One such tool is the Fukui function, which quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. aablocks.com This allows for the identification of the most probable sites for electrophilic and nucleophilic attack.

The condensed Fukui functions (f+, f-, and f0) are calculated for each atom in the molecule:

f+ : Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value points to a more reactive electrophilic site.

f- : Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to a more reactive nucleophilic site. aablocks.com

f0 : Describes the reactivity for a radical attack.

For this compound, DFT calculations would likely predict that the nitrogen atom and the oxygen of the hydroxyl group are primary sites for electrophilic attack (high f- values) due to their lone pairs. Conversely, the carbon atom attached to the bromine (C2) is a likely site for nucleophilic attack (high f+ value), a prediction consistent with the known reactivity of 2-halopyridines. tandfonline.com

Table 3: Hypothetical Condensed Fukui Function Indices (f+) for Nucleophilic Attack

Atomic SiteDescriptionPredicted f+ Value (Arbitrary Units)Reactivity Prediction
N1Pyridine Nitrogen0.05Low susceptibility to nucleophilic attack
C2Carbon bonded to Bromine0.28High susceptibility to nucleophilic attack
C4Carbon bonded to Ethanol group0.15Moderate susceptibility to nucleophilic attack
C6Carbon adjacent to Nitrogen0.21High susceptibility to nucleophilic attack

Note: Values are illustrative and represent a qualitative prediction based on established chemical principles for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. numberanalytics.com

For this compound, an MEP map would reveal several key features:

Negative Potential: The most intense negative potential (red) would be localized on the pyridine nitrogen atom due to its highly accessible lone pair of electrons. The oxygen atom of the ethanol group would also show a region of negative potential. These are the primary nucleophilic sites of the molecule. researchgate.netresearchgate.net

Positive Potential: A strong positive potential (blue) would be located on the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. Regions of moderately positive potential would also be found on the hydrogen atoms of the pyridine ring. researchgate.net

Neutral/Near-Neutral Potential: The carbon backbone and the bromine atom would exhibit intermediate potentials. While the bromine atom is highly electronegative, its charge is distributed, and its most significant contribution to reactivity is often through making the attached carbon (C2) electrophilic.

MEP analysis corroborates the predictions from Fukui functions, identifying the nitrogen and oxygen atoms as centers for electrophilic interaction and the hydrogen of the -OH group as a site for interaction with bases. researchgate.net

Table 4: Predicted MEP Regions and Reactivity Implications

Molecular RegionPredicted MEP ColorElectrostatic PotentialPredicted Reactivity
Pyridine Nitrogen Lone PairRedStrongly NegativeSite for electrophilic attack, protonation, H-bond acceptor
Hydroxyl OxygenYellow/OrangeNegativeSite for electrophilic attack, H-bond acceptor
Hydroxyl HydrogenBlueStrongly PositiveSite for nucleophilic attack (deprotonation), H-bond donor
Carbon C2 (bonded to Br)Slightly PositiveSlightly PositiveSite for nucleophilic substitution

Theoretical Studies on Reduction Potentials and Electron Transfer Processes

Theoretical and computational chemistry offers powerful tools for understanding the electrochemical behavior of molecules like this compound. Methodologies such as Density Functional Theory (DFT) are instrumental in predicting molecular properties, including reduction potentials and the energetics of electron transfer processes. nih.gov These studies provide insights into how the molecular structure influences its electronic characteristics and reactivity.

The core of this compound is the 2-bromopyridine (B144113) moiety. The bromine atom, being highly electronegative, significantly impacts the electronic landscape of the pyridine ring. It acts as an electron-withdrawing group, which generally lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy facilitates the acceptance of an electron, suggesting that the compound can be reduced.

Kinetic studies on the reactions of haloaromatic radical anions provide valuable data on the rates of electron transfer and subsequent bond cleavage. For instance, investigations into the reaction of 2-bromopyridine with the radical anion of fluoranthene (B47539) have been used to determine the rate constants for the electron transfer process. researchgate.net In these experiments, the rate of decay of the radical anion is measured in the presence of the haloaromatic compound to determine the kinetics of the electron transfer. researchgate.net

While direct computational studies on this compound are not extensively available in the public domain, data from related haloaromatics can be used to infer its behavior. The study of cleavage reactions of various haloaromatic radical anions provides a framework for understanding the reactivity of the C-Br bond in the 2-bromopyridine system upon receiving an electron. researchgate.net

The following table presents kinetic data for the electron transfer from a donor (in this case, a fluoranthene radical anion) to various haloaromatics, including 2-bromopyridine, which serves as a model for the core structure of the target compound. researchgate.net The parameter γ is a composite rate constant derived from rotating disc electrode voltammetry experiments. researchgate.net

Interactive Data Table: Kinetic Parameters for Electron Transfer to Haloaromatics researchgate.net

Haloaromatic CompoundDonor Concentration (mM)γ (M⁻¹s⁻¹)
2-Bromopyridine101.43
2-Bromopyridine201.36
2-Bromopyridine501.25
2-Bromopyridine751.16
2-Bromopyridine1001.10
Bromobenzene--
1-Bromonaphthalene--
2-Bromonaphthalene--
3-Bromopyridine (B30812)--

Note: This table is based on data for the core moiety, 2-bromopyridine, to illustrate the principles of electron transfer studies. The ethanol substituent at the 4-position would further modulate these electronic properties.

Applications of 2 2 Bromopyridin 4 Yl Ethanol in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Building Block for Complex Organic Molecules

The utility of 2-(2-Bromopyridin-4-yl)ethanol as a versatile building block stems from the distinct reactivity of its two primary functional groups: the bromo substituent and the hydroxyl group of the ethanol (B145695) moiety. The bromine atom, being a good leaving group, readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations. mdpi.comvulcanchem.com These reactions allow for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine (B92270) ring, enabling the construction of intricate molecular architectures. For instance, the Negishi coupling of 2-bromopyridine (B144113) derivatives with organozinc reagents in the presence of a palladium catalyst is a well-established method for forming carbon-carbon bonds. mdpi.com

Simultaneously, the primary alcohol of the ethanol side chain offers a handle for further functionalization. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. This dual reactivity allows for a modular approach to the synthesis of complex molecules, where different fragments can be sequentially introduced onto the pyridine core. This versatility has made this compound and its analogs key intermediates in the synthesis of complex natural products and other medicinally relevant compounds.

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., Thiazoles, Triazolopyrimidines, Azetidinones)

The structural framework of this compound serves as an excellent starting point for the construction of various fused and appended heterocyclic systems. The strategic placement of the reactive bromine atom and the modifiable ethanol group facilitates cyclization reactions to form rings of different sizes and heteroatom compositions.

Thiazoles: The synthesis of thiazole (B1198619) derivatives, a class of compounds with significant biological activities, can be achieved using precursors derived from this compound. sapub.orgnih.gov For example, the ethanol group can be converted to a thioamide, which can then undergo a Hantzsch-type thiazole synthesis with an α-haloketone. Alternatively, the pyridine ring itself can be a substituent on a pre-formed thiazole ring, with the bromo group allowing for further elaboration of the molecule. vulcanchem.com The synthesis of thiazole-containing compounds is of particular interest due to their demonstrated anticancer and antimicrobial properties. sapub.orgnih.gov

Triazolopyrimidines and Azetidinones: While direct syntheses of triazolopyrimidines and azetidinones from this compound are less commonly reported, its versatile nature as a building block allows for its incorporation into synthetic routes leading to these complex heterocyclic systems. The functional groups can be manipulated to introduce the necessary synthons for the desired ring-closing reactions. For example, the ethanol moiety could be transformed into an amino group, which could then participate in the formation of a pyrimidine (B1678525) ring, a key step in the synthesis of triazolopyrimidines. Similarly, the bromo- and hydroxyl- functionalities can be used to construct the four-membered ring of azetidinones, which are important components of β-lactam antibiotics.

Intermediate for the Development of Functionalized Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize it is of paramount importance. mountainscholar.org this compound is a key intermediate in the development of functionalized pyridine scaffolds due to the orthogonal reactivity of its substituents. organic-chemistry.org The bromine atom at the 2-position can be selectively targeted by a variety of metal-catalyzed cross-coupling reactions without affecting the ethanol group at the 4-position, and vice-versa. mdpi.com

This allows for a stepwise and controlled introduction of different functional groups onto the pyridine ring, leading to a diverse library of substituted pyridines. These functionalized pyridines can then be used as building blocks for more complex molecules or as final products with specific biological or material properties. The ability to fine-tune the electronic and steric properties of the pyridine ring through this approach is crucial for optimizing the performance of the resulting compounds.

Utility in Ligand Design for Catalysis and Supramolecular Chemistry

The design of new ligands is a cornerstone of modern catalysis and supramolecular chemistry. The unique structural features of this compound make it an attractive starting material for the synthesis of novel ligands. The pyridine nitrogen atom can coordinate to a wide range of metal centers, while the ethanol group provides an additional coordination site or a point of attachment for further functionalization.

The bromo substituent can be used to introduce other coordinating groups or to link the pyridine unit to a larger molecular framework. This allows for the creation of bidentate, tridentate, and even polydentate ligands with tailored electronic and steric properties. These ligands can then be used to modulate the reactivity and selectivity of metal catalysts in a variety of organic transformations. In supramolecular chemistry, the ability of the pyridine and ethanol groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a useful building block for the construction of self-assembling systems and molecular receptors.

Applications in the Synthesis of Agrochemically Relevant Structures

The pyridine ring is a common motif in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The development of new and more effective crop protection agents is a constant endeavor, and this compound provides a valuable platform for the synthesis of novel agrochemically relevant structures. smolecule.com

The ability to introduce a wide variety of substituents onto the pyridine ring through the bromo and ethanol groups allows for the systematic exploration of structure-activity relationships. This can lead to the discovery of new compounds with improved efficacy, selectivity, and environmental profiles. For example, the introduction of specific functional groups can enhance the compound's uptake by the target pest or plant, or it can increase its resistance to metabolic degradation. The versatility of this compound as a building block makes it a valuable tool in the ongoing search for the next generation of agrochemicals. researchgate.net

Contribution to the Creation of New Specialty Organic Chemicals and Reagents

Beyond its applications in the synthesis of complex molecules and materials, this compound also contributes to the development of new specialty organic chemicals and reagents. Its unique combination of functional groups can be exploited to create novel reagents with specific reactivity profiles. For example, the ethanol group can be modified to introduce a chiral center, leading to the development of new chiral auxiliaries and catalysts for asymmetric synthesis.

Furthermore, the bromo-substituted pyridine core can be incorporated into a variety of analytical reagents, such as fluorescent probes and colorimetric sensors. The ability to fine-tune the electronic properties of the pyridine ring through substitution at the 2-position can be used to optimize the performance of these reagents. The development of new specialty chemicals and reagents is essential for advancing the frontiers of chemical research, and this compound provides a valuable starting point for these efforts. chemie-brunschwig.ch

Exploration in the Field of Optoelectronic Materials (e.g., as building blocks for NLO materials)

The search for new materials with tailored optical and electronic properties is a major focus of modern materials science. The pyridine ring, with its π-conjugated system, is a common component of many organic optoelectronic materials. This compound is being explored as a building block for the synthesis of new materials with potential applications in areas such as nonlinear optics (NLO). bldpharm.com

The ability to introduce electron-donating and electron-accepting groups onto the pyridine ring through the bromo and ethanol functionalities allows for the creation of "push-pull" systems, which are known to exhibit large NLO responses. The ethanol group can also be used to improve the processability and solubility of the resulting materials. While research in this area is still in its early stages, the versatility of this compound as a building block makes it a promising candidate for the development of the next generation of organic optoelectronic materials.

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Bromopyridin-4-yl)ethanol, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves coupling reactions or functional group transformations. For example, a bromopyridine derivative can undergo nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with ethanol precursors. A reported method involves reacting 2-bromo-4-methylpyridine with a lithium base (e.g., LiHMDS) followed by quenching with an aldehyde to form the ethanol derivative . Purification often employs column chromatography, recrystallization, or solvent removal under reduced pressure, with purity confirmed via TLC (Rf ~0.22 in heptane/ethyl acetate) and LC-MS ([M+H]+ = 188.33) .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine atom at the 2-position of the pyridine ring enhances electrophilicity, making it a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The electron-withdrawing nature of bromine stabilizes transition states, facilitating bond formation. However, steric hindrance from the adjacent ethanol group may require optimized ligands (e.g., XPhos) or elevated temperatures. Comparative studies with chloro or fluoro analogs show bromine’s superior leaving-group ability, enabling higher yields in aryl-aryl bond formations .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify protons and carbons adjacent to bromine (e.g., deshielded pyridinium protons).
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ = 188.33) and detects impurities .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions critical for understanding reactivity .

Advanced: How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from synthetic conditions (e.g., solvent polarity, catalyst loading) or impurities. Strategies include:

  • Control Experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, dry solvents).
  • Advanced Spectrometry : High-resolution MS or 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous signals.
  • Computational Validation : Density Functional Theory (DFT) predicts NMR shifts or reaction pathways, aligning with experimental data .

Basic: What are the common derivatives of this compound, and how are they synthesized?

Methodological Answer:
Key derivatives include:

  • Thiazole Derivatives : Formed via Hantzsch thiazole synthesis by reacting with thioureas or α-halo ketones (e.g., Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate via microwave-assisted synthesis) .
  • Ethanone Derivatives : Oxidation with PCC or Dess-Martin periodinane yields 2-(2-Bromopyridin-4-yl)ethanone, a precursor for pharmaceuticals .

Advanced: How can theoretical modeling guide the design of experiments involving this compound?

Methodological Answer:
Computational tools (e.g., DFT, molecular docking) predict:

  • Reaction Pathways : Transition states and activation energies for cross-coupling or oxidation reactions.
  • Binding Affinities : Interactions with biological targets (e.g., enzymes) via docking simulations, validated by in vitro assays .

Basic: What are the documented biological or pharmacological applications of this compound?

Methodological Answer:
While direct biological data is limited, its derivatives (e.g., thiazole-containing analogs) show activity in medicinal chemistry. For example, Ethyl 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylate binds to kinase targets, making it a candidate for anticancer drug discovery .

Advanced: What strategies optimize reaction yields or selectivity in complex transformations?

Methodological Answer:

  • Catalyst Screening : Test Pd(II)/Pd(0) catalysts (e.g., Pd(OAc)₂, PdCl₂) with bulky ligands (e.g., SPhos) to reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave Assistance : Accelerates reaction kinetics, improving yields in heterocycle formations (e.g., thiazole rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.